molecular formula C21H19F2N3O5 B14139576 Ethyl {5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl}{[(4-methoxyphenyl)carbonyl]amino}acetate

Ethyl {5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl}{[(4-methoxyphenyl)carbonyl]amino}acetate

Cat. No.: B14139576
M. Wt: 431.4 g/mol
InChI Key: WHECIBAAOXFKNW-UHFFFAOYSA-N
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Description

Ethyl (2S)-2-[5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-[(4-methoxybenzoyl)amino]acetate is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a difluorophenyl group, an oxadiazole ring, and a methoxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-[5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-[(4-methoxybenzoyl)amino]acetate typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable difluorobenzyl halide.

    Coupling with the Methoxybenzoyl Group: The methoxybenzoyl group can be coupled to the oxadiazole ring through an amide bond formation using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Esterification: The final step involves the esterification of the intermediate product with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-[5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-[(4-methoxybenzoyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the difluorophenyl group or the oxadiazole ring using suitable nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

    Oxidation Products: Oxides of the original compound.

    Reduction Products: Reduced derivatives with altered functional groups.

    Substitution Products: Compounds with substituted groups at the difluorophenyl or oxadiazole positions.

Scientific Research Applications

Ethyl (2S)-2-[5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-[(4-methoxybenzoyl)amino]acetate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl (2S)-2-[5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-[(4-methoxybenzoyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2S)-2-[5-(phenylmethyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methoxybenzoyl)amino]acetate: Similar structure but lacks the difluoro substitution.

    Ethyl (2S)-2-[5-(difluorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methoxybenzoyl)amino]acetate: Similar structure but lacks the benzyl group.

Uniqueness

Ethyl (2S)-2-[5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-[(4-methoxybenzoyl)amino]acetate is unique due to the presence of both the difluorophenyl group and the methoxybenzoyl group, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H19F2N3O5

Molecular Weight

431.4 g/mol

IUPAC Name

ethyl 2-[5-[difluoro(phenyl)methyl]-1,3,4-oxadiazol-2-yl]-2-[(4-methoxybenzoyl)amino]acetate

InChI

InChI=1S/C21H19F2N3O5/c1-3-30-19(28)16(24-17(27)13-9-11-15(29-2)12-10-13)18-25-26-20(31-18)21(22,23)14-7-5-4-6-8-14/h4-12,16H,3H2,1-2H3,(H,24,27)

InChI Key

WHECIBAAOXFKNW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C1=NN=C(O1)C(C2=CC=CC=C2)(F)F)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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